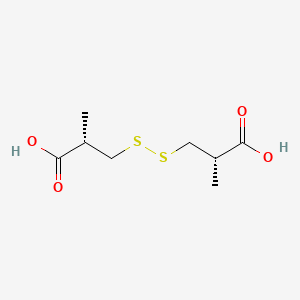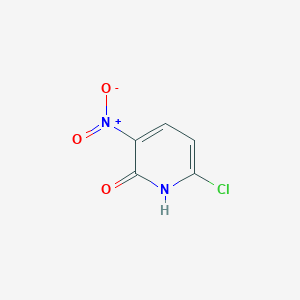
三甲基硫鎓溴化物
描述
Trimethylsulfonium bromide is an organic compound with the chemical formula (CH₃)₃S⁺Br⁻. It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one bromide ion. This compound is known for its colorless crystalline form and its ability to decompose at elevated temperatures .
科学研究应用
Trimethylsulfonium bromide has several applications in scientific research:
Biology: The compound is used in studies involving methylation processes and as a model compound for studying sulfonium salts.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatment methods.
Industry: It is used in the production of herbicides, such as glyphosate, where it acts as a counterion.
作用机制
Target of Action
Trimethylsulfonium bromide primarily targets carbonyl compounds such as ketones or the related imines . The compound’s primary role is to act as a methylating agent, transferring a methyl group from itself to another molecule .
Mode of Action
The mode of action of Trimethylsulfonium bromide involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The biochemical pathways affected by Trimethylsulfonium bromide are primarily those involving carbonyl compounds. The compound’s action results in the introduction of a methyl group into the target compound , altering its structure and potentially its function within the biochemical pathway.
Result of Action
The result of Trimethylsulfonium bromide’s action is the methylation of its target compounds. This can have a variety of effects at the molecular and cellular level, depending on the specific target and the role of methylation in its function .
Action Environment
The action, efficacy, and stability of Trimethylsulfonium bromide can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides, a key step in its mode of action . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
The biochemical properties of Trimethylsulfonium bromide are not fully understood. It is known that Trimethylsulfonium bromide can interact with various biomolecules. For instance, it can react with dimethyl sulfide to form trimethylsulfonium iodide
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that Trimethylsulfonium bromide can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can form an ionic liquid when mixed with aluminium bromide, aluminium chloride, or even hydrogen bromide . This suggests that Trimethylsulfonium bromide can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Trimethylsulfonium bromide decomposes at 172 °C . This suggests that the compound’s effects may change over time, potentially due to stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that animal models are often used in drug development and pre-clinical trials, and the therapeutic outcome and drug safety are the foremost important criteria for a drug and medical device considered to be used in the human model .
Metabolic Pathways
It is known that Trimethylsulfonium bromide is a secondary metabolite . This suggests that the compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is a salt of trimethylsulfonium, an organic cation . This suggests that Trimethylsulfonium bromide may interact with various transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
It is known that the compound is a salt of trimethylsulfonium, an organic cation . This suggests that Trimethylsulfonium bromide may be directed to specific compartments or organelles due to targeting signals or post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions: Trimethylsulfonium bromide can be synthesized by the reaction of dimethyl sulfide with methyl bromide. The reaction typically occurs in an organic polar solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained by removing the solvent and recrystallizing the compound from an appropriate solvent .
Industrial Production Methods: In industrial settings, the preparation of trimethylsulfonium bromide involves the same basic principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to avoid contamination and ensure the quality of the final product .
化学反应分析
Types of Reactions: Trimethylsulfonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form trimethylsulfoxonium bromide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents at room temperature.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is trimethylsulfonium hydroxide.
Oxidation Reactions: The primary product is trimethylsulfoxonium bromide.
相似化合物的比较
- Trimethylsulfonium chloride
- Trimethylsulfonium iodide
- Trimethylsulfoxonium bromide
Comparison: Trimethylsulfonium bromide is unique due to its specific reactivity and stability. Compared to its chloride and iodide counterparts, the bromide salt has distinct solubility and decomposition properties. Trimethylsulfoxonium bromide, on the other hand, is an oxidized form and has different reactivity patterns, particularly in oxidation reactions .
属性
IUPAC Name |
trimethylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.BrH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTIICCWNAPLMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883945 | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3084-53-5 | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsulfonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3084-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsulfonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSULFONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59NCR7385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



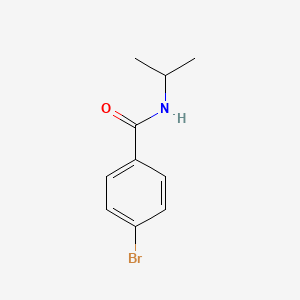
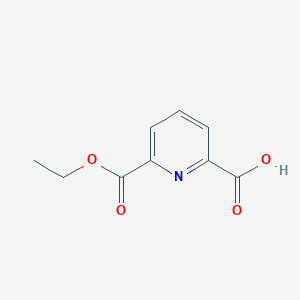

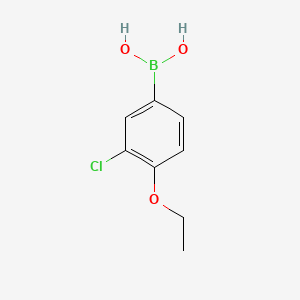
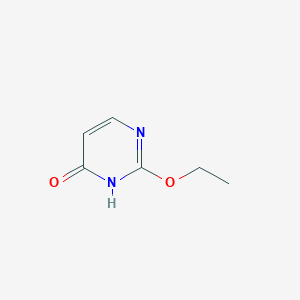
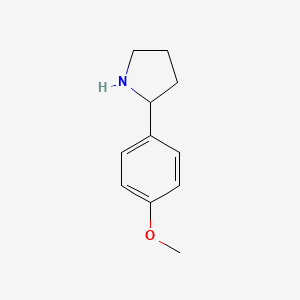


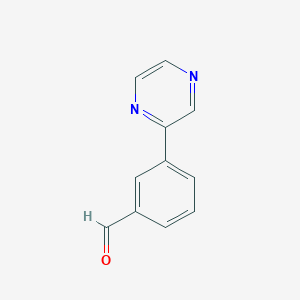
![1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone](/img/structure/B1587212.png)
